molecular formula C6H5Cl2NO B112419 2-Amino-4,5-dichlorophenol CAS No. 28443-57-4

2-Amino-4,5-dichlorophenol

Cat. No. B112419
CAS RN: 28443-57-4
M. Wt: 178.01 g/mol
InChI Key: UVIBWGFLURLRHR-UHFFFAOYSA-N
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Description

2-Amino-4,5-dichlorophenol is a chemical compound with the molecular formula C6H5Cl2NO . It has a molecular weight of 178.02 and is a solid powder at ambient temperature .


Molecular Structure Analysis

The molecular structure of 2-Amino-4,5-dichlorophenol consists of a phenol group (a benzene ring with a hydroxyl group) which is substituted with two chlorine atoms and one amino group . The InChI code for this compound is 1S/C6H5Cl2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 .


Physical And Chemical Properties Analysis

2-Amino-4,5-dichlorophenol is a solid powder at ambient temperature . It has a molecular weight of 178.02 and a boiling point of 170-175°C .

Scientific Research Applications

In Vitro Toxicity in Renal Cortical Slices

Valentovic et al. (2002) investigated the in vitro toxicity of 2-Amino-4,5-dichlorophenol (2A45CP) in renal cortical slices from rats. The study revealed that 2A45CP caused a concentration and time-dependent increase in lactate dehydrogenase leakage, indicating direct toxicity to renal cortical slices. The research suggested that the cytotoxicity of 2A45CP is partially mediated by a reactive intermediate (Valentovic et al., 2002).

Detection in Industrial Exposure

Pagnotto and Walkley (1965) focused on the measurement of 2,5-dichlorophenol in urine as a metabolite of p-dichlorobenzene, relevant in industrial exposures to p-dichlorobenzene. This study highlights the significance of 2,5-dichlorophenol as an indicator in occupational health (Pagnotto & Walkley, 1965).

Catalytic Hydrolysis of Sodium Borohydride

Kılınç, Sahin, and Saka (2017) utilized a variant of 2-amino-4,5-dichlorophenol in a study exploring the synthesis of a nickel-based complex catalyst for hydrogen production from the hydrolysis of sodium borohydride. This research offers insights into the potential industrial applications of modified 2-amino-4,5-dichlorophenol derivatives in energy production (Kılınç et al., 2017).

Environmental Remediation

Zhou et al. (2014) conducted a study on the removal of 2,4-dichlorophenol from contaminated soil using a Fenton-like system, showcasing an environmental application of dichlorophenol variants in soil remediation (Zhou et al., 2014).

Biosensing Applications

Sun, Wang, and Liu (2012) explored the interactions between 2,4-dichlorophenol and myoglobin, proposing the potential use of this interaction in biosensing applications, particularly for detecting chlorophenols (Sun, Wang, & Liu, 2012).

Bioremediation of Pollutants

A study by Goskonda, Catallo, and Junk (2002) on the sonochemical degradation of aromatic organic pollutants, including 2-amino-4,6-dinitrotoluene, provides insights into the potential for using sonochemical methods in the bioremediation of pollutants related to dichlorophenol compounds (Goskonda, Catallo, & Junk, 2002).

Biosurfactant in Environmental Clean-up

Research by Christopher et al. (2021) on the use of biosurfactants in the removal of dichlorophenol from water and soil highlights another approach for environmental remediation involving dichlorophenol variants (Christopher et al., 2021).

Safety And Hazards

2-Amino-4,5-dichlorophenol is harmful if swallowed or inhaled . It can cause skin irritation and serious eye irritation . Therefore, it’s important to handle this compound with care, using protective equipment and following safety guidelines .

properties

IUPAC Name

2-amino-4,5-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIBWGFLURLRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182643
Record name 2-Amino-4,5-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-dichlorophenol

CAS RN

28443-57-4
Record name 2-Amino-4,5-dichlorophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028443574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4,5-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,5-dichlorophenol
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Synthesis routes and methods I

Procedure details

To a stirred solution of 4,5-dichloro-2-nitrophenol (15 g, 72 mmol) in acetic acid (150 mL) and water (450 mL), iron powder (16 g, 285 mmol) was added in portions. The resulting mixture was stirred at 50° C. for 2 h. The mixture was allowed to cool to room temperature, filtered, and the cake was rinsed with ethyl acetate. The filtrate was extracted with ethyl acetate. The organic layer was washed with water, NaHCO3 (aq.) and brine, dried over Na2SO4 and concentrated in vacuo to afford the desired product (10 g, 78%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
16 g
Type
catalyst
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

106 g of 9A was suspended in 636 ml of water. 233 ml of ammonium hydroxide was added. 239.2 g of sodium dithionite was added over a period of about two hours at such a rate that the temperature of the reaction mixture was kept at about 50° C. The mixture was stirred at room temperature for two hours. The solid product was filtered, and extracted with methanol. Evaporation of the solvent from the extract gave 3,4-dichloro-6-aminophenol (9B).
Name
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
233 mL
Type
reactant
Reaction Step Two
Quantity
239.2 g
Type
reactant
Reaction Step Three
Name
Quantity
636 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5-dichlorophenol
Reactant of Route 2
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2-Amino-4,5-dichlorophenol
Reactant of Route 3
2-Amino-4,5-dichlorophenol
Reactant of Route 4
2-Amino-4,5-dichlorophenol
Reactant of Route 5
Reactant of Route 5
2-Amino-4,5-dichlorophenol
Reactant of Route 6
2-Amino-4,5-dichlorophenol

Citations

For This Compound
48
Citations
MA Valentovic, JG Ball, H Sun, GO Rankin - Toxicology, 2002 - Elsevier
2-Amino-4,5-dichlorophenol (2A45CP) is a major, aromatic ring hydroxylated metabolite of the renal toxicant, 3,4-dichloroaniline. 3,4-Dichloroaniline is nephrotoxic with primary …
Number of citations: 25 www.sciencedirect.com
GO Rankin, S Hong, DK Anestis, JG Ball… - Toxicology, 2008 - Elsevier
4-Amino-2,6-dichlorophenol (ADCP) is a potent acute nephrotoxicant in vivo inducing prominent renal corticomedullary necrosis. In vitro, ADCP exposure increases lactate …
Number of citations: 16 www.sciencedirect.com
GO Rankin, A Sweeney, C Racine, T Ferguson… - Chemico-biological …, 2014 - Elsevier
Chlorinated anilines are nephrotoxicants both in vivo and in vitro. The mechanism of chloroaniline nephrotoxicity may occur via more than one mechanism, but aminochlorophenol …
Number of citations: 2 www.sciencedirect.com
GO Rankin, D Palmer, A Sweeney, C Schuetz… - 2011 - Wiley Online Library
The purpose of this study was to investigate the in vitro structure‐nephrotoxicity‐relationships among aminophenols and aminochlorophenols. For these studies, isolated rat renal …
Number of citations: 0 faseb.onlinelibrary.wiley.com
RM Acheson, NF Taylor - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… was similarly prepared from 2-amino-4 : 5-dichlorophenol (0.54 g.), water (5 ml.), hydrochloric acid (0.5 ml.), and dicyandiamide (0.42 g.). A precipitate was formed after 15 minutes' …
Number of citations: 36 pubs.rsc.org
C Racine, D Ward, DK Anestis, T Ferguson… - International journal of …, 2014 - mdpi.com
Chloroanilines are widely used in the manufacture of drugs, pesticides and industrial intermediates. Among the trichloroanilines, 3,4,5-trichloroaniline (TCA) is the most potent …
Number of citations: 10 www.mdpi.com
HG Bray, SP James, WV Thorpe - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… The intense yellow colour given on treatment with nitrous acid points to its being an o-aminophenol, ie either 2-amino-4:5dichlorophenol or 6-amino - 2:3 -dichlorophenol. (When 3:4-…
Number of citations: 40 www.ncbi.nlm.nih.gov
GO Rankin, C Racine, A Sweeney… - Environmental …, 2008 - Wiley Online Library
Propanil is a postemergence herbicide used primarily in rice and wheat production in the United States. The reported toxicities for propanil exposure include methemoglobinemia, …
Number of citations: 29 onlinelibrary.wiley.com
HD Cossey, CJ Sharpe, FF Stephens - Journal of the Chemical Society …, 1963 - pubs.rsc.org
A SERIES of ethers of the 2-phenylbenzothiazole series (I; R1= H or C1; R2= C1, NMe,, or OEt; R3= H, OMe, or Br; R4= H or Me; R5= Me, Et, Bun, or NR, 5= morpholino), together with …
Number of citations: 26 pubs.rsc.org
JT Warren, R Allen, DE Carter - Drug Metabolism and Disposition, 1978 - Citeseer
The metabolism and excretion of “C-labeled 3, 4, 4’-trichlorodiphenylurea has been studied in the rat after oral and iv administration. More than 80% of the administered radioactivity …
Number of citations: 21 citeseerx.ist.psu.edu

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